molecular formula C16H17NO4S2 B2974959 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 300826-78-2

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

Cat. No. B2974959
CAS RN: 300826-78-2
M. Wt: 351.44
InChI Key: LXMBGQDOVMXPCX-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Alkylation : The enolate undergoes an Sₙ₂ reaction with an alkyl halide, resulting in the monoalkylmalonic ester .


Molecular Structure Analysis

The compound’s structure consists of a thiazolidine ring with a methylidene group (double-bonded carbon) attached to the 5-position. The 2-methoxyphenyl group is also present, contributing to its overall structure .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Studies on zinc phthalocyanine derivatives, which share structural features with the compound , have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of thiazolidinone derivatives have shown significant antibacterial and antifungal activities. These activities suggest the potential use of such compounds in developing new antimicrobial agents. Specifically, compounds similar to 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid could be explored for their efficacy against various bacterial and fungal strains, indicating a wide range of applications in medical and pharmaceutical research (Patel & Patel, 2010).

Anticancer Properties

The design and synthesis of pyrazolines based on thiazolidin-4-one derivatives have highlighted the potential anticancer and anti-HIV properties of these compounds. This suggests that structurally related compounds, including the specified 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid, may also possess valuable biological activities worthy of further exploration in oncology and virology research (Patel et al., 2013).

Role in Synthesis of Cardiotonic Drugs

The compound has potential relevance in the synthesis of cardiotonic drugs, as evidenced by research on similar compounds. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, used in the preparation of cardiotonic drugs Sulmazole and Isomazole, highlights the importance of methoxy and sulfanyl groups in drug development processes (Lomov, 2019).

properties

IUPAC Name

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-3-6-11(15(19)20)17-14(18)13(23-16(17)22)9-10-7-4-5-8-12(10)21-2/h4-5,7-9,11H,3,6H2,1-2H3,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBGQDOVMXPCX-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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